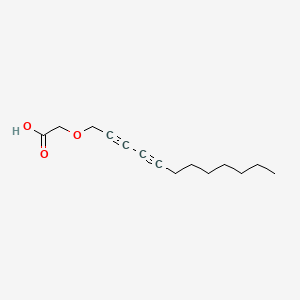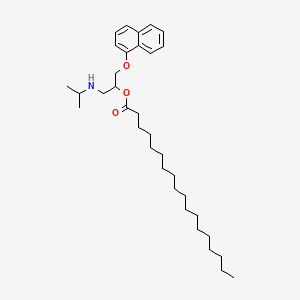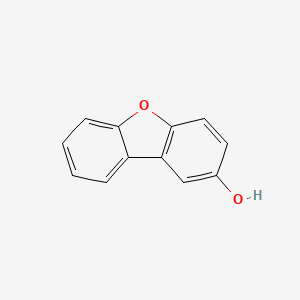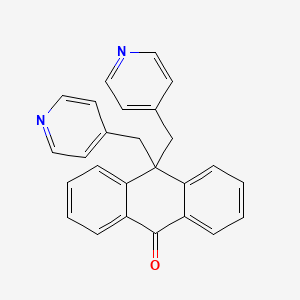
XE-991
Descripción general
Descripción
XE-991: is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is notable for its unique structure, which includes two pyridin-4-ylmethyl groups attached to the anthracen-9-one core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of XE-991 typically involves the reaction of anthracen-9-one with pyridin-4-ylmethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the anthracen-9-one, followed by nucleophilic substitution with pyridin-4-ylmethyl halides .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: XE-991 can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the anthracen-9-one can be reduced to form alcohol derivatives.
Substitution: The pyridin-4-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the anthracen-9-one.
Substitution: Various substituted anthracene derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
XE-991 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .
Comparación Con Compuestos Similares
Anthracene: A simpler structure without the pyridin-4-ylmethyl groups.
Anthraquinone: An oxidized form of anthracene with two carbonyl groups.
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of pyridin-4-ylmethyl groups.
Uniqueness: XE-991 is unique due to the presence of the pyridin-4-ylmethyl groups, which enhance its ability to interact with biological targets and participate in a wider range of chemical reactions compared to simpler anthracene derivatives .
Propiedades
Fórmula molecular |
C26H20N2O |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
Clave InChI |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Pictogramas |
Irritant |
Sinónimos |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
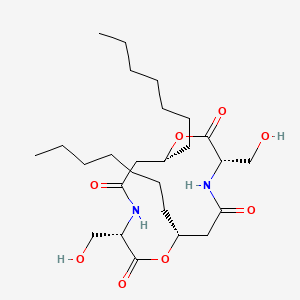

![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
